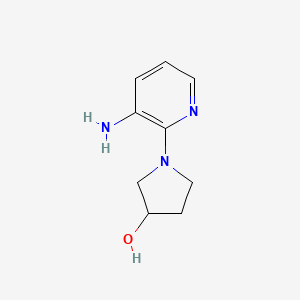
1-(3-Amino-2-pyridinyl)-3-pyrrolidinol
Descripción general
Descripción
1-(3-Amino-2-pyridinyl)-3-pyrrolidinol (3AP) is a small molecule that was first synthesized in 2008 by a team of researchers at the University of Texas at Austin. 3AP has been studied for its potential applications in a variety of scientific fields, including biochemistry, physiology, and pharmacology. Its structure makes it a promising tool for scientists, as it can be used to study the structure and function of proteins and other biomolecules.
Aplicaciones Científicas De Investigación
Chemical Properties and Purification
3-Amino-5-(4-pyridinyl)-1,2-dihydro-pyrid-2-one, a compound related to 1-(3-Amino-2-pyridinyl)-3-pyrrolidinol, has been studied for its physicochemical properties, including UV, NMR, and MS profiles. It's noted for its amphoteric nature, forming crystalline salts, and is sensitive to hypochlorite or air oxidation. A purification procedure capable of reducing impurities like byproducts to only 0.1% has been developed (Niedrich et al., 1986).
Synthesis and Structure Analysis
The synthesis of compounds closely related to 1-(3-Amino-2-pyridinyl)-3-pyrrolidinol, involving similar pyridinyl and pyrrolidinyl components, has been widely explored. For example, silver complexes with 2-amino-3-methylpyridine have been synthesized and characterized, showing significant antimicrobial activity against various bacteria and yeasts, and displaying interactions with DNA (Abu-Youssef et al., 2010).
Biological Activity and Applications
The related chemical structures have been investigated for their biological activity. For instance, quinolone antibacterials with similar pyrrolidinyl side chains showed high in vitro and in vivo antibacterial activity and DNA-gyrase inhibition (Laborde et al., 1993). Pyrrolidine derivatives have also been synthesized and evaluated for their potential as dipeptide analogues, with applications in molecular design and therapeutics (Hosseini et al., 2006).
Synthesis of Derivatives and Medicinal Molecules
The synthesis of pyrrolidin-2-ones and their derivatives has been studied due to their presence in many natural products and biologically active molecules. These compounds are significant in pharmacy for their flexibility in introducing various substituents, leading to new medicinal molecules with enhanced biological activity (Rubtsova et al., 2020).
Propiedades
IUPAC Name |
1-(3-aminopyridin-2-yl)pyrrolidin-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O/c10-8-2-1-4-11-9(8)12-5-3-7(13)6-12/h1-2,4,7,13H,3,5-6,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTHQHNQISKYGCN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1O)C2=C(C=CC=N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Aminopyridin-2-yl)pyrrolidin-3-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



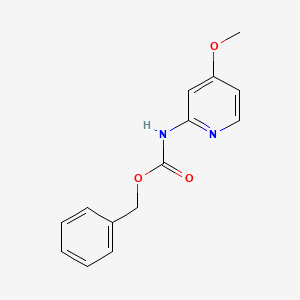


![3-Bromo-6-methylimidazo[1,2-a]pyridine hydrochloride](/img/structure/B1373252.png)

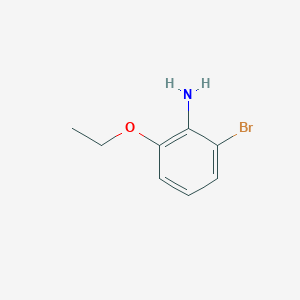


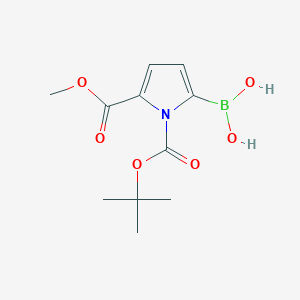
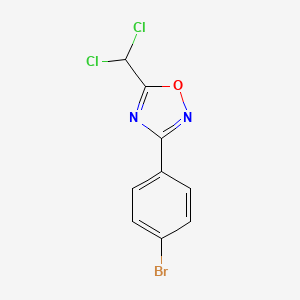



![2-(6-Bromobenzo[d][1,3]dioxol-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B1373267.png)